N3-Gly-Aeg(Fmoc)-OH

PNA bioconjugation Click Chemistry Solid-phase synthesis

N3-Gly-Aeg(Fmoc)-OH (CAS: 2606227-07-8) is a click chemistry reagent that serves as a modified building block for peptide nucleic acid (PNA) synthesis. It is a derivative of the standard PNA backbone, N-(2-aminoethyl)glycine (Aeg), and features an Fmoc group for temporary amine protection compatible with Fmoc solid-phase peptide synthesis (SPPS).

Molecular Formula C21H21N5O5
Molecular Weight 423.4 g/mol
Cat. No. B12390918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Gly-Aeg(Fmoc)-OH
Molecular FormulaC21H21N5O5
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C21H21N5O5/c22-25-24-11-19(27)26(12-20(28)29)10-9-23-21(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,30)(H,28,29)
InChIKeyOYUSDQQCLGZRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Gly-Aeg(Fmoc)-OH: A Specialized Azide-Functionalized PNA Monomer for Click Chemistry Bioconjugation


N3-Gly-Aeg(Fmoc)-OH (CAS: 2606227-07-8) is a click chemistry reagent that serves as a modified building block for peptide nucleic acid (PNA) synthesis . It is a derivative of the standard PNA backbone, N-(2-aminoethyl)glycine (Aeg), and features an Fmoc group for temporary amine protection compatible with Fmoc solid-phase peptide synthesis (SPPS) [1]. Its key functional feature is an azide (N3) moiety, which enables selective, high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the post-synthetic modification of PNA oligomers .

Critical Limitations of Generic PNA Monomers and the Specific Role of N3-Gly-Aeg(Fmoc)-OH


Generic substitution with standard Fmoc-PNA monomers (e.g., those bearing canonical nucleobases) or simple Fmoc-protected Aeg backbones is not possible for applications requiring site-specific bioconjugation. These standard building blocks lack a functional handle for post-synthetic modification, restricting PNA oligomers to their primary sequence [1]. While alternative azide-functionalized monomers like Fmoc-Aeg(N3)-OH exist, they position the reactive group differently on the backbone. N3-Gly-Aeg(Fmoc)-OH's unique design places the azide on a glycine-derived linker, which can provide greater conformational flexibility and a defined spacer, influencing the accessibility and efficiency of subsequent click reactions .

Quantitative Differentiation of N3-Gly-Aeg(Fmoc)-OH: A Comparative Analysis with Relevant Analogs


Molecular Design: Azide Placement on a Glycine Linker vs. Direct Attachment to Aeg Backbone

N3-Gly-Aeg(Fmoc)-OH differentiates itself from other azide-functionalized PNA monomers like Fmoc-Aeg(N3)-OH through the strategic placement of the azide group. Instead of being directly attached to the Aeg nitrogen, it is incorporated on a glycine-derived linker, adding a flexible spacer arm . This design can improve the steric accessibility of the azide group for click reactions and potentially reduce any conformational strain on the PNA backbone that might arise from a directly appended bulky substituent .

PNA bioconjugation Click Chemistry Solid-phase synthesis

Synthetic Efficiency: Yield Comparison for Azide PNA Monomer Synthesis

The synthesis of azide-functionalized PNA monomers can be compared. For a structurally analogous compound, the synthesis of an azide PNA monomer via a similar route involving coupling of an Fmoc/allyl-protected PNA backbone to azido acetic acid was reported with a 74% yield for the coupling step, followed by an 87% yield for deallylation to reveal the final monomer [1]. While a specific synthesis yield for N3-Gly-Aeg(Fmoc)-OH is not provided in the source literature, this data provides a baseline for similar monomer construction. Reputable vendors report a final product purity of ≥98% (HPLC) for N3-Gly-Aeg(Fmoc)-OH .

PNA monomer synthesis Reaction yield Process chemistry

Click Chemistry Efficiency: Class-Level Reactivity of Azide-Functionalized PNA Monomers

The azide group of N3-Gly-Aeg(Fmoc)-OH is a well-established functional handle for click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been demonstrated to achieve quantitative (>99%) conjugation of PNA with other biomolecules under optimized conditions, as seen in the preparation of 18F-labeled PNA tracers [1]. The compound itself is explicitly noted as compatible with both CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions [2].

Click Chemistry CuAAC SPAAC Bioconjugation

Physicochemical Properties: Hydrophobicity and Solubility Comparison

The introduction of the Fmoc group and the aromatic amino acid derivatives significantly influences the compound's hydrophobicity. N3-Gly-Aeg(Fmoc)-OH has a calculated partition coefficient (LogP) of 3.3 [1]. In contrast, the simpler azide monomer Fmoc-Aeg(N3)-OH, which lacks the additional glycine linker and aromatic side chains, would be expected to have a lower LogP, indicating greater hydrophilicity. This difference directly affects the solubility profile of the resulting PNA oligomers, a well-known challenge in PNA research [2].

PNA solubility LogP Physicochemical characterization

Validated Application Scenarios for N3-Gly-Aeg(Fmoc)-OH in Advanced PNA Research and Development


Synthesis of PNA-Drug or PNA-Fluorophore Conjugates

The primary and most well-supported application for N3-Gly-Aeg(Fmoc)-OH is as a building block to introduce a reactive azide handle into a PNA oligomer during solid-phase synthesis. Following PNA assembly and cleavage from the resin, the azide group can be used to conjugate a wide variety of functional payloads, such as fluorescent dyes for cellular imaging, cytotoxic drugs for targeted therapies, or metal chelators for radiopharmaceuticals, via highly efficient CuAAC or SPAAC reactions . This approach is validated by numerous studies demonstrating quantitative bioconjugation using click chemistry with azide-modified PNAs [1].

Development of PNA-Based Biosensors and Diagnostics

The ability to site-specifically attach reporter molecules (e.g., fluorophores, biotin, or redox-active probes) to a PNA probe is essential for biosensor development. N3-Gly-Aeg(Fmoc)-OH enables the precise placement of such reporters, which is critical for optimizing signal-to-noise ratios and sensitivity in diagnostic assays. The flexibility offered by its glycine linker can be a key advantage in designing sensors where the proximity of the reporter to the hybridization event must be finely tuned . This application is supported by evidence of click chemistry being used for efficient PNA-DNA ligation and single nucleotide discrimination [2].

Construction of Multifunctional PNA Nanostructures and Chimeras

For advanced material science and nanotechnology applications, N3-Gly-Aeg(Fmoc)-OH can be used to create PNA chimeras. The azide moiety can serve as an orthogonal conjugation point to attach PNAs to other materials, such as nanoparticles, surfaces, or other polymers, enabling the construction of complex, self-assembling structures. The specific glycine spacer may provide the necessary steric freedom for efficient hybridization and function of these PNA-based nanomaterials . The class-level inference that click chemistry enables quantitative conjugation of PNA with DNA and peptides supports this application [2].

Custom PNA Synthesis with Enhanced Solubility or Backbone Modifications

The unique physicochemical properties of N3-Gly-Aeg(Fmoc)-OH, particularly its LogP of 3.3, make it a candidate for synthesizing modified PNA oligomers with altered solubility characteristics . While standard PNAs can suffer from poor aqueous solubility and aggregation, the strategic incorporation of this monomer could modulate the overall hydrophobicity of the oligomer, potentially improving its handling and biological performance [1]. This application is based on the known challenges of PNA solubility and the demonstrated physicochemical data for this compound.

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